molecular formula C16H10N2O5 B2829742 N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 32521-44-1

N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2829742
CAS No.: 32521-44-1
M. Wt: 310.265
InChI Key: DHAZHOAXURSYDA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a nitrophenyl group and a carboxamide moiety in this compound adds to its chemical versatility and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-nitroaniline with 4-oxo-4H-chromene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety profiles. The use of micro-packed bed reactors with stabilized catalysts can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The chromene core can interact with cellular pathways, potentially affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-nitrophenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-13-9-15(23-14-4-2-1-3-12(13)14)16(20)17-10-5-7-11(8-6-10)18(21)22/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZHOAXURSYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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